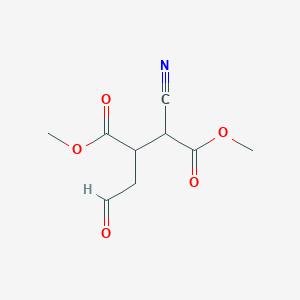
Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate, also known as Dimethyl 2-cyano-3-(2-oxopropyl)malonate, is a chemical compound that has garnered significant attention from the scientific community due to its unique properties. This compound is a versatile building block for the synthesis of a wide range of organic compounds, making it an essential tool in the field of organic chemistry.
作用機序
The mechanism of action of Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate is not well understood. However, it is believed that the compound acts as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a vital role in the nervous system.
生化学的および生理学的効果
Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been shown to have a positive effect on memory and cognitive function.
実験室実験の利点と制限
One of the significant advantages of using Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of organic compounds, making it an essential tool in organic chemistry. However, one of the limitations of using this compound is its toxicity. It is a hazardous chemical that requires careful handling and disposal.
将来の方向性
There are several future directions for research involving Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate. One potential area of study is the development of new drugs and agrochemicals using this compound as a building block. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in treating neurological disorders. Finally, more studies are needed to evaluate the safety and toxicity of this compound and to develop safer handling and disposal methods.
合成法
The synthesis of Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate involves the reaction of diethyl malonate with cyanoacetic acid, followed by esterification with dimethyl sulfate. The final product is obtained through hydrolysis of the resulting diester in the presence of sodium hydroxide. This synthesis method has been extensively studied and optimized to obtain high yields of the desired product.
科学的研究の応用
Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate 2-cyano-3-(2-oxoethyl)butanedioate has a wide range of applications in scientific research. One of the most significant uses of this compound is in the synthesis of pharmaceuticals and agrochemicals. It is a key intermediate in the synthesis of various drugs such as antitumor agents, anti-inflammatories, and analgesics. Additionally, it is used in the synthesis of herbicides and insecticides.
特性
CAS番号 |
162956-90-3 |
|---|---|
製品名 |
Dimethyl 2-cyano-3-(2-oxoethyl)butanedioate |
分子式 |
C9H11NO5 |
分子量 |
213.19 g/mol |
IUPAC名 |
dimethyl 2-cyano-3-(2-oxoethyl)butanedioate |
InChI |
InChI=1S/C9H11NO5/c1-14-8(12)6(3-4-11)7(5-10)9(13)15-2/h4,6-7H,3H2,1-2H3 |
InChIキー |
QFVKBNNNFHMNFV-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC=O)C(C#N)C(=O)OC |
正規SMILES |
COC(=O)C(CC=O)C(C#N)C(=O)OC |
同義語 |
Butanedioic acid, 2-cyano-3-(2-oxoethyl)-, dimethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



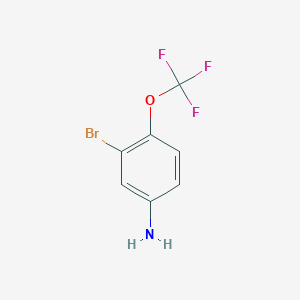
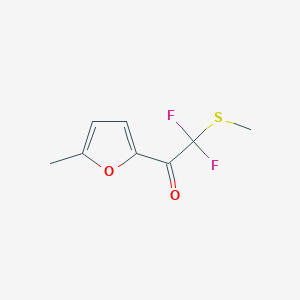
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
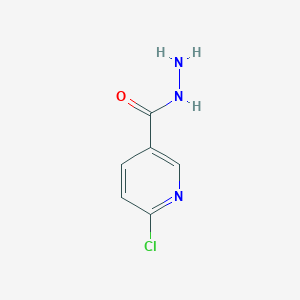
![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)
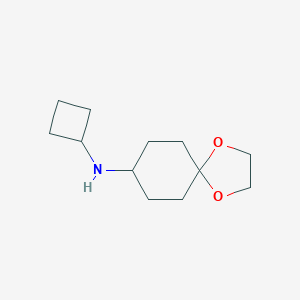
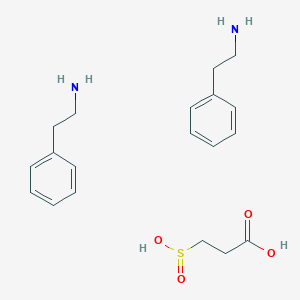
![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
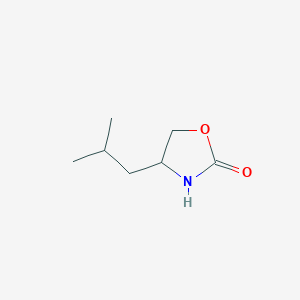
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

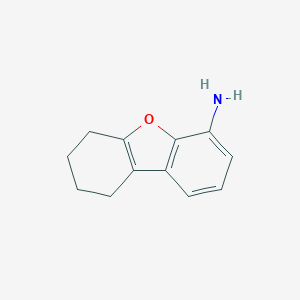
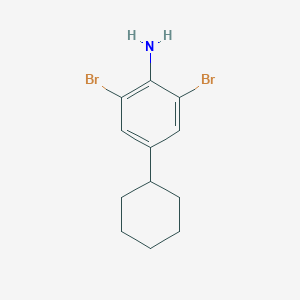
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)